![molecular formula C18H38N2 B3144222 1-Tetradecylpiperazine CAS No. 54722-41-7](/img/structure/B3144222.png)
1-Tetradecylpiperazine
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 1-Tetradecylpiperazine, piperazine derivatives in general can be synthesized through various methods. Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Mechanisms and Clinical Application
Tetracyclines and Mitochondrial Function
The impact of tetracyclines, including their effect on mitochondrial translation and function, might offer insights into the broader category of piperazine derivatives. Tetracyclines can induce mitochondrial proteotoxic stress, affecting nuclear gene expression and mitochondrial dynamics. This information could be relevant in understanding the cellular impact of 1-tetradecylpiperazine (Moullan et al., 2015).
Antibiotic Properties
Piperazine derivatives have been studied for their antibiotic properties. For example, bisheteroarylpiperazine compounds are effective against human immunodeficiency virus type 1 (HIV-1), suggesting that 1-tetradecylpiperazine might also have potential applications in antiviral therapy (Chong, Pagano, & Hinshaw, 1994).
Environmental Impact
The environmental fate of related compounds such as tetracycline is also an important aspect. Studies on the sorption and desorption of tetracycline on marine sediments highlight the environmental impact of such compounds. This knowledge is essential for understanding the environmental behavior and potential risks associated with the use of 1-tetradecylpiperazine and related compounds (Xu & Li, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
For instance, some piperazine compounds are known to bind to GABA receptors , while others have been found to inhibit certain enzymes
Mode of Action
. More research is needed to confirm this and to elucidate the specific interactions and changes caused by 1-Tetradecylpiperazine.
Biochemical Pathways
The specific biochemical pathways affected by 1-Tetradecylpiperazine are currently unknown
Pharmacokinetics
. These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent. Future research should focus on elucidating these properties.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Tetradecylpiperazine is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of the compound. Future research should investigate these factors to optimize the use of 1-Tetradecylpiperazine.
properties
IUPAC Name |
1-tetradecylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-20-17-14-19-15-18-20/h19H,2-18H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLGTGABAFGQEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433506 | |
Record name | Piperazine, 1-tetradecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tetradecylpiperazine | |
CAS RN |
54722-41-7 | |
Record name | Piperazine, 1-tetradecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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